molecular formula C5H7N5O5 B1396382 (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid CAS No. 1350301-56-2

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid

Cat. No.: B1396382
CAS No.: 1350301-56-2
M. Wt: 217.14 g/mol
InChI Key: IAUMVAFZMCIKOF-TYYBGVCCSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, enzymes play a crucial role in accelerating chemical reactions . They convert substrates into different molecules known as products . Accurate prediction of enzyme commission (EC) numbers for chemical reactions is essential for understanding and manipulating enzyme functions .

Scientific Research Applications

  • Synthesis and Biological Activity : The derivatives of 1,2,4-triazole, including (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid, are used in the synthesis of compounds with potential biological activities. For example, Modzelewska-Banachiewicz et al. (2009) explored the synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, examining their antiviral and immunomodulating activity (Modzelewska-Banachiewicz et al., 2009).

  • Inhibitors of Nitric Oxide Synthase (NOS) : Compounds related to 1,2,4-triazole have been studied for their inhibitory effects on nitric oxide synthases. Ulhaq et al. (1998) investigated derivatives of 2-amino-5-azolylpentanoic acids, which include 1,2,4-triazoles, for their potency in inhibiting different isoforms of NOS (Ulhaq et al., 1998).

  • Energetic Materials and Explosives : The 1,2,4-triazole framework is also employed in the synthesis of energetic materials. Gulyaev et al. (2021) synthesized compounds containing the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, showcasing their potential as energetic substances (Gulyaev et al., 2021).

  • Synthesis of Metal Complexes : 1,2,4-triazoles are useful in synthesizing metal complexes. Sancak et al. (2007) synthesized Cu(II), Ni(II), and Fe(II) complexes with substituted [1,2,4] triazole Schiff base, contributing to the field of coordination chemistry (Sancak et al., 2007).

  • Antimicrobial Activities : The 1,2,4-triazole derivatives have also been studied for their potential antimicrobial activities. Kalshetty et al. (2013) explored Schiff Base Ligands and their Metal Complexes derived from 1,2,4-Triazole for antimicrobial activities (Kalshetty et al., 2013).

  • Extraction of Acids : The triazole ring has been used in the extraction of acids. Golubyatnikova et al. (2012) studied the extraction of hydrochloric and nitric acid using triazole derivatives, demonstrating their utility in chemical separations (Golubyatnikova et al., 2012).

Mechanism of Action

The mechanism of action for triazoles, a class of compounds to which this compound belongs, involves inhibiting the activity of an enzyme called cytochrome .

Properties

IUPAC Name

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2.HNO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);(H,2,3,4)/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUMVAFZMCIKOF-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=NC(=NN1)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Reactant of Route 2
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Reactant of Route 3
Reactant of Route 3
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Reactant of Route 4
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Reactant of Route 5
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Reactant of Route 6
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid

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